molecular formula C43H85NO5 B13354334 7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate

7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate

Cat. No.: B13354334
M. Wt: 696.1 g/mol
InChI Key: XMXYDNPZGTTYBC-UHFFFAOYSA-N
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Description

7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate is a complex organic compound with potential applications in various scientific fields. This compound features a long aliphatic chain, an ester functional group, and an amino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate typically involves multiple steps:

    Formation of the Heptadecan-9-yloxy Intermediate: This step involves the reaction of heptadecan-9-ol with an appropriate oxidizing agent to form heptadecan-9-yloxy.

    Coupling with 7-Oxoheptyl Group: The heptadecan-9-yloxy intermediate is then coupled with a 7-oxoheptyl group using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide).

    Introduction of the Amino Group: The resulting compound is reacted with 2-hydroxyethylamine to introduce the amino group.

    Esterification with Decanoic Acid: Finally, the compound undergoes esterification with decanoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can target the carbonyl group in the 7-oxoheptyl moiety.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminium hydride) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Alcohols and amines are typical products.

    Substitution: Various substituted amines and esters can be formed.

Scientific Research Applications

Chemistry

In chemistry, 7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be used to study lipid metabolism and membrane dynamics due to its long aliphatic chain and ester linkage.

Medicine

Potential medical applications include the development of drug delivery systems, where the compound’s lipophilic nature can aid in the transport of hydrophobic drugs.

Industry

In industrial settings, this compound could be used in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate involves its interaction with lipid membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The amino and ester groups can interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)amino)heptyl decanoate: Lacks the 2-hydroxyethyl group.

    7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl octanoate: Has a shorter aliphatic chain in the ester group.

Uniqueness

The presence of the 2-hydroxyethyl group in 7-((7-(Heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)heptyl decanoate provides additional sites for hydrogen bonding and chemical modifications, making it more versatile compared to similar compounds.

Properties

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

IUPAC Name

7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptyl decanoate

InChI

InChI=1S/C43H85NO5/c1-4-7-10-13-16-20-27-34-42(46)48-40-31-24-17-22-29-36-44(38-39-45)37-30-23-21-28-35-43(47)49-41(32-25-18-14-11-8-5-2)33-26-19-15-12-9-6-3/h41,45H,4-40H2,1-3H3

InChI Key

XMXYDNPZGTTYBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCCCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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